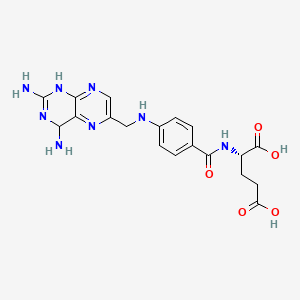
Dihydroaminopterin
Description
Dihydroaminopterin (hypothetical IUPAC name: 2,4-diamino-7,8-dihydropteridine derivative) is a reduced form of aminopterin, a compound historically used in chemotherapy and as an insecticide . Aminopterin itself is a folate antagonist, inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .
Properties
CAS No. |
36093-88-6 |
|---|---|
Molecular Formula |
C19H22N8O5 |
Molecular Weight |
442.43 |
IUPAC Name |
(4-(((2,4-diamino-1,4-dihydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid |
InChI |
InChI=1S/C19H22N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,15,22H,5-7,20H2,(H,25,30)(H,28,29)(H,31,32)(H3,21,23,26,27)/t12-,15?/m0/s1 |
InChI Key |
SWIWRMRRLKUTKE-SFVWDYPZSA-N |
SMILES |
O=C(O)CC[C@@H](C(O)=O)NC(C1=CC=C(NCC2=CN=C3NC(N)=NC(N)C3=N2)C=C1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dihydroaminopterin; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Aminopterin
Aminopterin (C₁₉H₂₀N₈O₅·2H₂O) is a well-documented antifolate with a molecular weight of 440.40 g/mol . Its mechanism involves competitive inhibition of DHFR, disrupting DNA synthesis. Dihydroaminopterin, as a reduced form, likely shares this core structure but with saturation at the 7,8-positions of the pteridine ring. This modification could alter its binding affinity to DHFR or metabolic stability.
Key Differences :
- Reduction State: this compound’s saturated pteridine ring may reduce its reactivity compared to aminopterin.
- Pharmacokinetics : The dihydro form might exhibit different solubility or tissue distribution profiles.
Comparison with 7,8-Dihydrobiopterin
7,8-Dihydrobiopterin (C₉H₁₅N₅O₃, CAS 909566-30-9, MW 241.25 g/mol) is a cofactor in enzymatic reactions, notably in the synthesis of neurotransmitters like dopamine and serotonin . While structurally distinct from this compound (due to the absence of a glutamate moiety), both compounds share a dihydro-pteridine backbone.
Key Contrasts :
- Function: 7,8-Dihydrobiopterin is a redox-active cofactor, whereas this compound is hypothesized to act as an antifolate.
- Applications: 7,8-Dihydrobiopterin is critical in metabolic disorders (e.g., phenylketonuria), while this compound’s use is likely confined to experimental oncology.
Comparison with Dihydrokavain
Dihydrokavain (C₁₄H₁₆O₃, CAS 587-63-3, MW 232.28 g/mol) is a kavalactone found in kava root, used for its sedative properties . Though functionally unrelated to this compound, both are dihydro derivatives, highlighting the role of hydrogenation in modulating biological activity.
Structural Divergence :
- Dihydrokavain features a lactone ring, unlike the pteridine system in this compound.
- Applications diverge entirely: dihydrokavain is used in herbal medicine, while this compound is research-focused.
Data Table: Comparative Analysis
Research Findings and Implications
- Aminopterin vs. This compound: The reduction of the pteridine ring in this compound may decrease its efficacy as a DHFR inhibitor compared to aminopterin, as seen in similar dihydro-analogues of antifolates .
- Metabolic Stability: Saturated compounds like 7,8-dihydrobiopterin exhibit greater stability under physiological conditions, suggesting this compound might have a longer half-life than aminopterin .
- Toxicity Profile: Dihydro derivatives often show reduced toxicity; this could make this compound a safer candidate for exploratory studies compared to aminopterin, which is highly toxic .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


